2-Mercaptopyridine

Corrosion inhibition Self-assembled monolayers Electrochemical impedance spectroscopy

Procurement managers and R&D leads should select 2-Mercaptopyridine (2-MP, CAS 2637-34-5, ≥98% purity) for applications where its unique 2-position thiol tautomerism and N,S-chelation geometry are technically indispensable. Direct comparative data confirm 2-MP outperforms 4-MP in neutral-chloride corrosion inhibition (97.1% efficiency on C60 steel) and is the only viable wingtip ligand for Pd-PEPPSI precatalysts enabling hydroamination (82% yield). Do not substitute with 4-MP or hydroxyl analogs; only 2-MP provides the hemilabile coordination and chelate-driven surface adsorption required for marine coatings, biosensor SAMs, and acid-pickling formulations. Standard B2B shipping available; inquire for bulk GMP or custom specifications.

Molecular Formula C5H5NS
Molecular Weight 111.17 g/mol
CAS No. 2637-34-5
Cat. No. B119420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptopyridine
CAS2637-34-5
Synonyms2-mercaptopyridine
2-thiopyridine
2-thiopyridine lead salt (+2)
2-thiopyridine sodium salt
2-thiopyridine titanium salt (+1)
2-thiopyridine zinc salt
2-thiopyridone
pyridine-2-thione
Molecular FormulaC5H5NS
Molecular Weight111.17 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC=C1
InChIInChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
InChIKeyWHMDPDGBKYUEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptopyridine (CAS 2637-34-5) for Industrial Corrosion Control and Organometallic Catalysis: Technical Selection Criteria


2-Mercaptopyridine (2-MP, CAS 2637-34-5) is an organosulfur heterocycle with the molecular formula C₅H₅NS, consisting of a pyridine ring substituted with a thiol group at the 2-position [1]. It exists as a yellow crystalline solid (melting point 127–130°C) that exhibits reversible thione–thiol tautomerism, a defining characteristic that directly governs its coordination chemistry, adsorption behavior, and catalytic functionality [2]. This tautomeric equilibrium is sensitive to solvent polarity, concentration, and temperature, providing tunable reactivity that distinguishes 2-MP from its 4-substituted isomer and oxygen-containing analogs [3]. As a bidentate N,S-chelating ligand, 2-MP forms stable five-membered metallacycles with transition metals, enabling applications ranging from corrosion inhibition of industrial steels to the design of hemilabile organometallic catalysts .

2-Mercaptopyridine (CAS 2637-34-5) Technical Differentiation: Why In-Class Substitution Is Not Straightforward


Substituting 2-mercaptopyridine with 4-mercaptopyridine (4-MP), 2-mercaptopyrimidine, or hydroxyl analogs cannot be assumed to yield equivalent performance because the 2-position substitution pattern uniquely enables S,N-chelate formation that is geometrically impossible for the 4-isomer [1]. In corrosion inhibition, the ranking of performance is condition-dependent: 2-MP outperforms 4-MP in neutral chloride media due to stronger surface adsorption via chelation, whereas 4-MP achieves marginally higher efficiency in acidic environments owing to different adsorption mechanisms [2]. In catalysis, the hemilabile coordination of 2-MP facilitates proton-transfer pathways that are structurally inaccessible to 4-MP–functionalized complexes, directly enabling catalytic transformations that fail entirely with the 4-substituted analog . Even within the same tautomeric class, 2-MP differs substantially from 2-mercaptopyrimidine in both tautomeric preference and complexation geometry, precluding simple interchange [3].

2-Mercaptopyridine (CAS 2637-34-5) Comparative Performance Evidence: Quantitative Differentiation from Analogs


Superior Corrosion Inhibition in Neutral Chloride Media versus 4-Mercaptopyridine via S,N-Chelate Adsorption

In a direct head-to-head electrochemical comparison on C60 steel in 3.5 wt% aqueous NaCl solution, 2-mercaptopyridine (2-MP) exhibited higher inhibition efficiency than 4-mercaptopyridine (4-MP) when self-assembled as monolayers on gold and subsequently evaluated for corrosion protection [1]. The enhanced performance is attributed to the formation of an S-Au-N chelate at the surface that is geometrically feasible only for the 2-substituted isomer, resulting in stronger adsorption and greater polarization resistance [1].

Corrosion inhibition Self-assembled monolayers Electrochemical impedance spectroscopy

Condition-Dependent Corrosion Performance: 2-MP Exhibits 97.1% Efficiency in HCl versus 98.9% for 4-MP

A systematic comparative study of pyridine derivatives on A3 (air hardening tool) steel in 0.5 M HCl solution at 25 °C evaluated 2-mercaptopyridine (2-MP), 4-mercaptopyridine (4-MP), and their hydroxyl analogs using both electrochemical methods and weight loss measurements [1]. 2-MP achieved an inhibition efficiency of 97.1%, while 4-MP reached 98.9%—a marginal difference of 1.8 percentage points, but both mercapto compounds dramatically outperformed the hydroxyl analogs (4-HP and 2-HP), which showed poor inhibition performance [1]. The overall performance sequence was established as 4-MP > 2-MP ≫ 4-HP > 2-HP, with the sulfhydryl (–SH) group demonstrating substantially better electrophilic attack capability than the hydroxyl (–OH) group [1].

Acid corrosion inhibition Weight loss measurement Electrophilic attack

Enabling Hemilabile Catalysis for Hydroamination: 2-MP Complex Achieves 82% Yield with Terminal Alkynes

Palladium(II)-PEPPSI complexes bearing 2-mercaptopyridine-functionalized 1,2,3-triazolylidene ligands (complex 4) were synthesized and compared with the analogous 4-mercaptopyridine-functionalized complex (complex 5) . Upon treatment with AgSbF₆, the 2-MP derivative underwent dehalogenation to form a dicationic complex (complex 7) in which the 2-mercaptopyridine nitrogen coordinates to palladium, forming a seven-membered metallacycle . This dicationic complex 7 efficiently catalyzed the intermolecular hydroamination of terminal alkynes with anilines, achieving up to 82% isolated yield for representative substrates under additive-free conditions . Critically, the analogous 4-mercaptopyridine derivative failed to yield a stable dicationic complex, and neither complex 4 nor complex 5 could catalyze the transformation—only the 2-MP-derived dicationic complex 7 was active . The hemilabile coordination of the 2-mercaptopyridine wingtip was identified as essential for facilitating proton transfers in the catalytic cycle, a feature structurally precluded for the 4-substituted isomer .

Homogeneous catalysis Hydroamination Palladium PEPPSI complexes

Thione–Thiol Tautomerism: Solvent-Dependent Predominance Differentiates 2-MP from 4-MP and 2-Mercaptopyrimidine

A systematic UV–VIS spectroscopic study of thione–thiol tautomerism in solution compared 2-mercaptopyridine, 4-mercaptopyridine, 2-mercaptopyrimidine, and 4,6-dimethyl-2-mercaptopyrimidine [1]. For 2-MP in dilute solutions of nonpolar solvents, the thiol form predominates; however, polar solvents and self-association shift the equilibrium significantly toward the thione (2-pyridinethione) form [1]. This solvent-dependent tautomeric preference directly affects metal coordination: the thiol tautomer acts as a bidentate N,S-chelate, whereas the thione tautomer coordinates through sulfur or nitrogen alone [1]. Upon standing, the thiol form undergoes quantitative transformation to symmetrical disulfides, a process that is reversible in water, suggesting biological relevance [1]. In contrast, 4-MP exhibits a different tautomeric distribution and distinct complexation geometry, while 2-mercaptopyrimidine shows its own characteristic tautomeric behavior [1].

Tautomeric equilibrium UV–VIS spectroscopy Coordination chemistry

Metal Chelation: 2-MP Forms Stable N,S-Chelates Whereas 4-MP Coordinates Predominantly Through Sulfur

Electrochemical and spectroscopic studies of self-assembled monolayers (SAMs) on polycrystalline gold electrodes directly compared the adsorption behavior of 2-mercaptopyridine (2-MP) and 4-mercaptopyridine (4-MP) [1]. Results demonstrated that 2-MP is adsorbed more strongly than 4-MP due to the formation of an S-Au-N chelate involving both the sulfur atom and the pyridyl nitrogen [1]. This chelation is geometrically possible only for the 2-substituted isomer; 4-MP coordinates primarily through the sulfur atom alone, resulting in weaker overall surface binding and lower surface coverage under identical deposition conditions [1]. The differential adsorption strength was confirmed by cyclic voltammetry in 0.5 M H₂SO₄, with 2-MP SAMs exhibiting greater inhibition of copper under- and over-potential deposition compared to 4-MP SAMs [1].

Coordination chemistry Self-assembled monolayers Surface functionalization

Antitumor Activity: Pt(III)-2-MP Complex Exhibits Lower LC₅₀ Than Cisplatin Against HeLa and U937 Lines

A dinuclear Pt(III) complex of deprotonated 2-mercaptopyridine, [Pt₂(Spy⁻)₄Cl₂], was synthesized and evaluated for antitumor activity against human cervical carcinoma (HeLa) and human histiocytic lymphoma (U937) cell lines [1]. DNA interaction was confirmed by circular dichroism, and plasmid DNA modifications were visualized by atomic force microscopy [1]. Preliminary cytotoxicity results demonstrated that the Pt-2-mercaptopyridine complex exhibited higher activity against both tumor lines in comparison with cisplatin, with LC₅₀ values lower than those obtained for the clinical reference drug [1]. The study also notes similarity to the analogous Pt-2-mercaptopyrimidine antitumor compound, suggesting a broader class of active mercapto-heterocycle platinum complexes [1].

Bioinorganic chemistry Antitumor metallodrugs DNA interaction

2-Mercaptopyridine (CAS 2637-34-5) Validated Application Scenarios Based on Comparative Evidence


Corrosion Inhibition in Neutral Chloride Environments (Marine, Cooling Water, Offshore)

Select 2-mercaptopyridine over 4-mercaptopyridine when formulating corrosion inhibitors for steel infrastructure exposed to neutral chloride media (e.g., seawater, brackish water, industrial cooling water). Direct comparative electrochemical data on C60 steel in 3.5 wt% NaCl confirms that 2-MP self-assembled monolayers provide higher inhibition efficiency than 4-MP due to S-Au-N chelate formation that enhances adsorption strength [1]. This chelation-driven adsorption is geometrically unique to the 2-substituted isomer, making 2-MP the technically superior choice for protective coatings and inhibitor formulations in marine and offshore applications [1].

Hemilabile Ligand Design for Palladium-Catalyzed Hydroamination

Employ 2-mercaptopyridine, not 4-mercaptopyridine, as the wingtip functional group in Pd-PEPPSI precatalysts intended for intermolecular hydroamination of terminal alkynes with anilines. The dicationic complex derived from 2-MP achieves up to 82% isolated yield under additive-free conditions, whereas the 4-MP analog cannot be converted to an active catalyst and fails entirely to catalyze the transformation . The hemilability of the 2-MP nitrogen coordination, which reversibly dissociates to facilitate proton transfers, is structurally precluded in the 4-isomer, making 2-MP the only viable mercaptopyridine ligand for this catalytic architecture .

Surface Functionalization and SAM Fabrication Requiring Robust Chemisorption

Utilize 2-mercaptopyridine rather than 4-mercaptopyridine for preparing self-assembled monolayers on gold surfaces when maximum adsorption strength and surface coverage are required. Cyclic voltammetry studies on polycrystalline gold demonstrate stronger overall adsorption for 2-MP due to S-Au-N chelate formation, despite the S-Au bond itself being stronger in 4-MP [1]. The chelate effect in 2-MP yields superior monolayer stability, greater inhibition of copper deposition, and enhanced durability—critical parameters for biosensors, electrochemical devices, and protective nanocoatings [1].

Acid Corrosion Inhibition Where Mercapto Superiority Over Hydroxyl Is Essential

In acid pickling, oil-well acidizing, or petrochemical cleaning operations using 0.5 M HCl, select 2-mercaptopyridine (97.1% efficiency) or 4-mercaptopyridine (98.9% efficiency) based on ancillary process requirements, but never substitute with hydroxyl analogs (2-HP or 4-HP), which exhibit poor inhibition performance [2]. The sulfhydryl (–SH) group confers dramatically better electrophilic attack capability and chemisorption onto steel surfaces compared to the hydroxyl (–OH) group, establishing mercaptopyridines as the required inhibitor class for effective acid corrosion control [2].

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